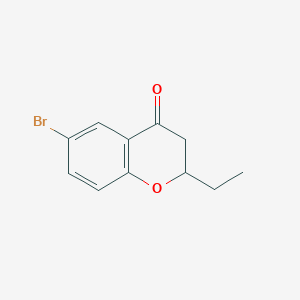
6-bromo-2-ethyl-2,3-dihydrochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-2-ethyl-2,3-dihydrochromen-4-one is an organic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one typically involves the bromination of 2-ethyl-2,3-dihydro-4H-chromen-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process .
化学反应分析
Types of Reactions
6-bromo-2-ethyl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted chromenone derivatives.
Oxidation: Formation of 6-bromo-2-ethylchromen-4-one.
Reduction: Formation of 6-bromo-2-ethyl-2,3-dihydro-4H-chromen-4-ol.
科学研究应用
6-bromo-2-ethyl-2,3-dihydrochromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of dyes and light-sensitive materials.
作用机制
The mechanism of action of 6-bromo-2-ethyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The bromine atom and the chromenone core play crucial roles in its biological activity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
- 6-bromo-2,3-dihydro-4H-chromen-4-one
- 6-chloro-2-ethyl-2,3-dihydro-4H-chromen-4-one
- 6-fluoro-2-ethyl-2,3-dihydro-4H-chromen-4-one
Uniqueness
6-bromo-2-ethyl-2,3-dihydrochromen-4-one is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the ethyl group influences its lipophilicity and biological activity .
属性
分子式 |
C11H11BrO2 |
|---|---|
分子量 |
255.11 g/mol |
IUPAC 名称 |
6-bromo-2-ethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H11BrO2/c1-2-8-6-10(13)9-5-7(12)3-4-11(9)14-8/h3-5,8H,2,6H2,1H3 |
InChI 键 |
HQKMRVBVVKGQEI-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














